1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C12H17NO. It is a derivative of tetrahydronaphthalene, featuring a methylamino group attached to the naphthalene ring.
Preparation Methods
The synthesis of 1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several routesThe reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an inert solvent . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with molecular targets in biological systems. It may act on specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol can be compared with other similar compounds, such as:
1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone: This compound shares a similar structure but differs in the ring system, leading to different chemical and biological properties.
1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one: Another structurally related compound, with variations in the alkyl group and ring structure.
The uniqueness of this compound lies in its specific arrangement of functional groups and its resulting chemical reactivity and biological activity.
Properties
CAS No. |
105271-55-4 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(methylaminomethyl)-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H17NO/c1-13-9-12(14)8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,13-14H,4,6,8-9H2,1H3 |
InChI Key |
JKCHJFFFSNOWEI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCCC2=CC=CC=C21)O |
Origin of Product |
United States |
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